molecular formula C11H20N2O2 B3339407 2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one CAS No. 1016867-54-1

2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one

Cat. No.: B3339407
CAS No.: 1016867-54-1
M. Wt: 212.29 g/mol
InChI Key: GTXCDUOIAGAAHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one typically involves the reaction of 2-ethylbutan-1-one with 4-(hydroxyimino)piperidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one is used extensively in scientific research, particularly in the field of proteomics. It serves as a reagent for studying protein interactions and modifications.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyimino)piperidine: Similar in structure but lacks the ethyl and butanone groups.

    2-Ethyl-1-piperidinone: Similar but lacks the hydroxyimino group.

Uniqueness

2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one is unique due to the presence of both the hydroxyimino and butanone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-1-(4-hydroxyiminopiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-9(4-2)11(14)13-7-5-10(12-15)6-8-13/h9,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXCDUOIAGAAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251319
Record name 1-(2-Ethyl-1-oxobutyl)-4-piperidinone 4-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016867-54-1
Record name 1-(2-Ethyl-1-oxobutyl)-4-piperidinone 4-oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016867-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethyl-1-oxobutyl)-4-piperidinone 4-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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